1,6-Methanonaphthalen-5(1H)-one, octahydro-
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Overview
Description
1,6-Methanonaphthalen-5(1H)-one, octahydro- is a complex organic compound with a unique structure It is characterized by a fused ring system that includes a methano bridge, making it a derivative of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methanonaphthalen-5(1H)-one, octahydro- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,6-Methanonaphthalen-5(1H)-one, octahydro- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1,6-Methanonaphthalen-5(1H)-one, octahydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,6-Methanonaphthalen-5(1H)-one, octahydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-: This compound shares a similar fused ring system but differs in the presence of additional methyl groups and a methylene bridge.
1,6-Methanonaphthalen-5-ol, decahydro-2,4a,8a-trimethyl-: Similar in structure but contains a hydroxyl group instead of a ketone.
Uniqueness
1,6-Methanonaphthalen-5(1H)-one, octahydro- is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57234-58-9 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,8]undecan-2-one |
InChI |
InChI=1S/C11H16O/c12-11-8-4-5-9-7(6-8)2-1-3-10(9)11/h7-10H,1-6H2 |
InChI Key |
MPNWBTNWXJJXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)C3=O |
Origin of Product |
United States |
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